molecular formula C15H22O B1235404 1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol

1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol

Cat. No. B1235404
M. Wt: 218.33 g/mol
InChI Key: PURSYKHVGUXFOW-VDHDHRGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dtxsid40956072 is a natural product found in Mylia taylorii and Anastrophyllum donnianum with data available.

Scientific Research Applications

Cycloproparene Studies

  • Cycloproparenes have been studied for their unique chemical properties and reactivity. For instance, 1H-cyclopropa[b]naphthalene and its derivatives exhibit interesting reactions, forming dimers and other novel compounds through processes like acylation and olefination. This research demonstrates the potential of cycloproparenes in synthetic chemistry for creating novel compounds and understanding reaction mechanisms (Halton et al., 1999).

Photoreactive Compounds

  • The photochemical behavior of certain cyclopropa compounds has been explored. These studies highlight the potential of these compounds in photochemistry, particularly in understanding Norrish type II photoreactions and biradical formation, which are crucial in the field of photophysics and photoinduced chemical transformations (Osuka et al., 1983).

Kinetic Studies

  • Kinetic studies involving cyclopropa-fused compounds, such as 5H-Cycloprop[f]isobenzofuran, have been conducted. These studies provide insights into the reactivity and stability of these compounds, which are important in understanding their behavior in various chemical processes (Anthony & Wege, 1996).

Synthetic Routes Exploration

  • Explorations into synthetic routes for cyclopropa compounds have revealed novel methods of forming these complex structures. This is significant for the development of new synthetic strategies in organic chemistry and the potential creation of new materials or pharmaceuticals (Halton et al., 2003).

Development of Novel Heterocyclic Systems

  • Research into the synthesis of various cyclopropa derivatives has led to the development of new heterocyclic systems, expanding the repertoire of organic compounds available for research and application in various fields of chemistry and material science (Szakonyi et al., 2002).

Reactivity with Metal Carbenes

  • Studies have shown the interaction of cycloproparenes with metal carbenes, leading to the formation of novel compounds. This research is valuable in organometallic chemistry and the development of new catalysts or reaction pathways (Litosh et al., 2001).

properties

Product Name

1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(7S,8S,10S)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-10-ol

InChI

InChI=1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h9-12,16H,1,5-7H2,2-4H3/t9?,10-,11-,12?,14-,15?/m0/s1

InChI Key

PURSYKHVGUXFOW-VDHDHRGXSA-N

Isomeric SMILES

C[C@@]12CCC3C(C3(C)C)C14[C@H]2C[C@@H](C4=C)O

Canonical SMILES

CC1(C2C1C34C(C3(CC2)C)CC(C4=C)O)C

synonyms

myliol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol
Reactant of Route 2
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol
Reactant of Route 3
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol
Reactant of Route 4
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol
Reactant of Route 5
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol
Reactant of Route 6
1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.